molecular formula C18H15N3O2S2 B2458644 2-(1,2-benzoxazol-3-yl)-N-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}acetamide CAS No. 1396860-61-9

2-(1,2-benzoxazol-3-yl)-N-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}acetamide

Cat. No.: B2458644
CAS No.: 1396860-61-9
M. Wt: 369.46
InChI Key: XAPMRVKQFLADKU-UHFFFAOYSA-N
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Description

2-(1,2-benzoxazol-3-yl)-N-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}acetamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This acetamide derivative features a complex molecular architecture incorporating both a 1,2-benzoxazole and a 4-methyl-2-(thiophen-2-yl)-1,3-thiazole moiety, linked via an acetamide group. The distinct presence of these nitrogen- and sulfur-containing heterocycles is a hallmark of compounds frequently investigated for their potential as modulators of various biological targets . Compounds with structural similarities, particularly those containing the N-(thiazol-2-yl)-benzamide scaffold, have been identified as potent and selective negative allosteric modators (NAMs) of ion channels, such as the Zinc-Activated Channel (ZAC) . These analogs demonstrate selective antagonism and state-dependent inhibition, making them valuable pharmacological tools for elucidating the physiological functions of otherwise poorly characterized receptors . The specific research applications for this compound could include investigations into ion channel function, neuropharmacology, and the development of novel therapeutic agents for neurological disorders. Furthermore, the structural features of this molecule suggest potential for exploration in other research areas, including oncology, given that various 2-aminothiazole derivatives have been documented in patent literature for uses such as antitumor agents . This product is provided for research purposes only. It is strictly for use in laboratory research and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S2/c1-11-16(25-18(20-11)15-7-4-8-24-15)10-19-17(22)9-13-12-5-2-3-6-14(12)23-21-13/h2-8H,9-10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAPMRVKQFLADKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)CC3=NOC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-benzoxazol-3-yl)-N-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzo[d]isoxazole ring, followed by the synthesis of the thiazole ring. These rings are then linked through a series of coupling reactions.

    Preparation of Benzo[d]isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling Reactions: The final step involves coupling the benzo[d]isoxazole and thiazole rings using reagents such as palladium catalysts under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.

    Reduction: Reduction reactions can occur at the nitrogen atoms in the benzo[d]isoxazole and thiazole rings.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the positions adjacent to the heteroatoms.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and strong bases like sodium hydride (NaH) for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(1,2-benzoxazol-3-yl)-N-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and other advanced materials.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, which can provide insights into its mechanism of action.

    Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including catalysis and polymer synthesis.

Mechanism of Action

The exact mechanism of action of 2-(1,2-benzoxazol-3-yl)-N-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}acetamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Further research is needed to elucidate the precise pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(benzo[d]thiazol-2-yl)phenol: This compound shares the benzo[d]thiazole ring but lacks the thiazole ring present in 2-(1,2-benzoxazol-3-yl)-N-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}acetamide.

    4-(benzo[d]thiazol-2-yl)aniline: Similar in structure but with an aniline group instead of the thiazole ring.

    Difluoroboron complexes of aromatic imidazole-functionalized 2-(benzo[d]thiazol-2-yl)phenol: These compounds have similar aromatic ring structures but differ in their functional groups and overall reactivity.

Uniqueness

This compound is unique due to its combination of benzo[d]isoxazole and thiazole rings, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in research and industry.

Biological Activity

The compound 2-(1,2-benzoxazol-3-yl)-N-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}acetamide (referred to as Compound A ) is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological effects, particularly its antimicrobial and anticancer properties, based on existing literature.

Chemical Structure and Properties

Compound A is characterized by the presence of a benzoxazole moiety, a thiazole ring, and an acetamide functional group. This unique structure is believed to contribute to its diverse biological activities. The molecular formula is C16H16N2O2SC_{16}H_{16}N_2O_2S and it has a molecular weight of 304.37 g/mol.

Antimicrobial Activity

Screening Studies : Various studies have assessed the antimicrobial properties of benzoxazole derivatives, including Compound A. In vitro tests have shown that compounds with similar structures exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
ABacillus subtilis32 µg/mL
AEscherichia coli64 µg/mL
ACandida albicans16 µg/mL

Note: MIC values are indicative of the concentration required to inhibit the growth of the organism.

Mechanism of Action : The antimicrobial activity is suggested to stem from the ability of these compounds to disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for microbial survival.

Anticancer Activity

Recent research highlights the potential anticancer properties of Compound A. Studies indicate that derivatives of benzoxazole can selectively target cancer cells while sparing normal cells.

Case Studies

  • In vitro Studies : Research conducted on various cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) demonstrated that Compound A exhibits significant cytotoxicity. For instance, it showed a reduction in cell viability by over 70% at concentrations above 10 µM in MCF-7 cells.
  • Structure–Activity Relationship (SAR) : The presence of specific substituents on the benzoxazole or thiazole rings influences the compound's efficacy. For example, electron-donating groups have been associated with increased activity against certain cancer types.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Selectivity Index
MCF-78.55.0
A54910.24.0
HepG215.03.5

IC50 is the concentration required to inhibit cell growth by 50%.

Safety and Toxicity

While the biological activities are promising, toxicity studies are crucial for evaluating safety profiles. Preliminary studies indicate that Compound A exhibits moderate toxicity in zebrafish embryos, suggesting a need for further investigation into its safety for potential therapeutic use.

Q & A

Q. What are the standard synthetic routes and critical reaction conditions for synthesizing this compound?

Methodological Answer: The synthesis typically involves multi-step reactions, leveraging coupling strategies between benzoxazole and thiophene-thiazole moieties. Key steps include:

  • Acetamide bond formation : Reacting a benzoxazole-containing intermediate with a thiazole-methylamine derivative using chloroacetyl chloride in the presence of a base (e.g., triethylamine) in solvents like dioxane at 20–25°C .
  • Purification : Recrystallization from ethanol-DMF mixtures to isolate the final product .
  • Critical conditions : Temperature control (reflux for thioether bond formation), stoichiometric ratios, and pH adjustment to minimize side reactions .

Q. Table 1. Representative Synthetic Conditions

StepReagents/ConditionsPurposeReference
1Chloroacetyl chloride, triethylamine, dioxane, 20–25°CAcetamide bond formation
2Sodium hydroxide, reflux (for analogous thiazole-thioether systems)Bond stabilization
3Ethanol-DMF recrystallizationPurification

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

Methodological Answer:

  • 1H/13C NMR : Identifies proton environments (e.g., methyl groups on thiazole at δ 2.5 ppm) and carbonyl signals (δ 165 ppm for acetamide C=O) .
  • IR Spectroscopy : Confirms amide bonds via C=O stretches (~1650 cm⁻¹) and aromatic C-H bends .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns to confirm structural integrity .

Q. Table 2. Key Spectroscopic Markers

TechniqueKey Peaks/DataStructural FeatureReference
1H NMRδ 2.5 (s, 3H)Methyl on thiazole
13C NMRδ 165 ppmAcetamide carbonyl
IR~1650 cm⁻¹Amide bond

Q. What intermediates are commonly utilized in its synthesis?

Methodological Answer: Key intermediates include:

  • 2-Amino-5-(thiophen-2-yl)thiazole : Prepared via Hantzsch thiazole synthesis using thiourea and α-haloketones .
  • Benzoxazole-acetic acid derivatives : Synthesized via cyclization of o-aminophenols with bromoacetic acid under acidic conditions .

Advanced Research Questions

Q. How can reaction yields be optimized given steric hindrance from benzoxazole and thiophene-thiazole groups?

Methodological Answer:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky intermediates .
  • Stepwise coupling : Isolate and purify intermediates before final acetamide bond formation to reduce steric clashes .
  • Catalysts : Use phase-transfer catalysts to improve reaction efficiency in heterogeneous systems .

Q. How are discrepancies between calculated and observed elemental analysis data resolved?

Methodological Answer:

  • Recrystallization : Repeat purification using mixed solvents (e.g., ethanol-DMF) to remove impurities .
  • Alternative techniques : Cross-validate with combustion analysis or X-ray crystallography to confirm stoichiometry .

Q. How does molecular docking inform its potential biological activity?

Methodological Answer:

  • Software tools : AutoDock Vina or Schrödinger Suite for docking studies, using crystal structures (if available) or homology models .
  • Parameters : Focus on binding affinity (ΔG), hydrogen bonding with target active sites (e.g., enzyme pockets), and steric complementarity .
  • Validation : Compare docking poses with experimental IC50 values from enzyme inhibition assays .

Q. How can tautomerism in the thiazole or benzoxazole rings be experimentally validated?

Methodological Answer:

  • Dynamic NMR : Monitor temperature-dependent chemical shifts to detect tautomeric equilibria .
  • X-ray crystallography : Resolve crystal structures to identify dominant tautomeric forms .
  • Computational modeling : DFT calculations (e.g., Gaussian) to predict thermodynamic stability of tautomers .

Q. What strategies improve crystallization success for X-ray diffraction studies?

Methodological Answer:

  • Solvent systems : Use slow evaporation with mixed solvents (e.g., DCM/hexane) to grow single crystals .
  • Temperature gradients : Gradual cooling from 40°C to 4°C to enhance crystal lattice formation .
  • Software : SHELXL for structure refinement, leveraging high-resolution data to resolve disorder .

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